2-Amino-5-{[amino(methylsulfanyl)methylidene]amino}pentanoic acid hydrochloride
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Overview
Description
2-Amino-5-{[amino(methylsulfanyl)methylidene]amino}pentanoic acid hydrochloride is an organic compound with the molecular formula C7H15N3O2S·HCl. It is a derivative of amino acids and is commonly used in scientific research due to its unique chemical properties and biological activities .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Amino-5-{[amino(methylsulfanyl)methylidene]amino}pentanoic acid hydrochloride typically involves the reaction of citrulline with methylthioamine. The reaction is carried out under controlled conditions, often requiring the use of organic solvents and catalysts to facilitate the formation of the desired product .
Industrial Production Methods
Industrial production of this compound may involve large-scale chemical synthesis using automated reactors and stringent quality control measures to ensure high purity and yield. The process generally includes steps such as purification, crystallization, and drying to obtain the final product in its hydrochloride salt form .
Chemical Reactions Analysis
Types of Reactions
2-Amino-5-{[amino(methylsulfanyl)methylidene]amino}pentanoic acid hydrochloride undergoes various chemical reactions, including:
Reduction: The compound can be reduced using reducing agents such as sodium borohydride.
Substitution: It can undergo nucleophilic substitution reactions where one functional group is replaced by another.
Common Reagents and Conditions
Common reagents used in these reactions include hydrogen peroxide for oxidation, sodium borohydride for reduction, and various nucleophiles for substitution reactions. The reactions are typically carried out under controlled temperatures and pH to ensure optimal yields .
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction can produce amines or alcohols .
Scientific Research Applications
2-Amino-5-{[amino(methylsulfanyl)methylidene]amino}pentanoic acid hydrochloride has a wide range of applications in scientific research:
Chemistry: It is used as a reagent in organic synthesis and as a building block for more complex molecules.
Biology: The compound is studied for its role in enzyme inhibition and as a potential therapeutic agent.
Medicine: It is investigated for its effects on nitric oxide synthesis and its potential use in treating diseases related to nitric oxide dysregulation.
Mechanism of Action
The compound exerts its effects primarily through the inhibition of nitric oxide synthase (NOS), an enzyme responsible for the production of nitric oxide. By inhibiting NOS, the compound reduces the levels of nitric oxide, which can have various physiological effects, including vasoconstriction and reduced inflammation .
Comparison with Similar Compounds
Similar Compounds
S-Methyl-L-thiocitrulline: Another NOS inhibitor with a similar structure and function.
L-NAME: A widely used NOS inhibitor in research.
Aminoguanidine: An inhibitor of inducible NOS with different chemical properties.
Uniqueness
2-Amino-5-{[amino(methylsulfanyl)methylidene]amino}pentanoic acid hydrochloride is unique due to its specific inhibition of neuronal NOS and its potential therapeutic applications in diseases related to nitric oxide dysregulation .
Properties
Molecular Formula |
C7H16ClN3O2S |
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Molecular Weight |
241.74 g/mol |
IUPAC Name |
2-amino-5-[[amino(methylsulfanyl)methylidene]amino]pentanoic acid;hydrochloride |
InChI |
InChI=1S/C7H15N3O2S.ClH/c1-13-7(9)10-4-2-3-5(8)6(11)12;/h5H,2-4,8H2,1H3,(H2,9,10)(H,11,12);1H |
InChI Key |
PUDRIFKGLXQFOM-UHFFFAOYSA-N |
Canonical SMILES |
CSC(=NCCCC(C(=O)O)N)N.Cl |
Origin of Product |
United States |
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